REACTION_CXSMILES
|
[N:1]1[N:2]([CH2:10][CH2:11]O)[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.[N:13]1C=CC=CC=1.S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O>C(OCC)C>[N:1]1[N:2]([CH2:10][CH2:11][NH2:13])[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
N=1N(N=C2C1C=CC=C2)CCO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
8.18 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was removed from the cooling bath
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered under dry conditions
|
Type
|
ADDITION
|
Details
|
added to a cold -40° C. solution of ca 150 ml ammonia in 50 ml diethyl ether
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
CUSTOM
|
Details
|
ether was removed
|
Type
|
ADDITION
|
Details
|
50 ml 2M HCl was added
|
Type
|
WASH
|
Details
|
this mixture was washed with methylene chloride
|
Type
|
ADDITION
|
Details
|
The aqueous phase was made basic by addition of 50 ml 25% sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×25 ml methylene chloride
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
N=1N(N=C2C1C=CC=C2)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.9 mol | |
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 44791.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |